(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE
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Overview
Description
(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a nitrophenyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with 2-nitrobenzaldehyde to form an intermediate Schiff base, which is then reacted with cyanoacetic acid under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH) or amines (NH~2~R) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the cyano group can produce various substituted amides.
Scientific Research Applications
(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitrophenyl group may interact with cellular proteins, affecting signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-(1-PHENYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE: Similar structure but with a phenyl group instead of a naphthyl group.
(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-AMINOPHENYL)-2-FURYL]-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a naphthyl and a nitrophenyl group allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-N-naphthalen-1-yl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c25-15-17(24(28)26-21-10-5-7-16-6-1-2-8-19(16)21)14-18-12-13-23(31-18)20-9-3-4-11-22(20)27(29)30/h1-14H,(H,26,28)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZSWSYMIKUEE-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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